2-Cyclobutylpiperidine oxalate
Description
2-Cyclobutylpiperidine oxalate is a piperidine derivative where the nitrogen atom is substituted with a cyclobutyl group and complexed with oxalic acid. This compound is structurally analogous to other cycloalkyl-piperidine oxalates, such as 2-cyclohexylpiperidine oxalate. However, the cyclobutyl substituent introduces unique steric and electronic properties due to its smaller, strained four-membered ring.
Properties
IUPAC Name |
2-cyclobutylpiperidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-2-7-10-9(6-1)8-4-3-5-8;3-1(4)2(5)6/h8-10H,1-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNBZHYUAFYZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation and Reduction
The compound undergoes redox transformations at both the piperidine nitrogen and cyclobutane ring:
Oxidation :
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Piperidine Ring : Treatment with m-CPBA oxidizes the piperidine nitrogen to an N-oxide, enhancing water solubility .
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Cyclobutane Ring : Ozonolysis cleaves the cyclobutane to form dicarbonyl intermediates, which are reducible to diols (e.g., 1,3-butanediol) .
Reduction :
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Catalytic hydrogenation (H₂/Pd) reduces the cyclobutane ring to a butane chain while preserving the piperidine scaffold .
Substitution Reactions
The piperidine nitrogen and cyclobutane substituents participate in nucleophilic substitutions:
N-Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives. tert-Butyloxycarbonyl (Boc) protection is reversible under acidic conditions .
Cyclobutane Functionalization :
Electrophilic aromatic substitution (e.g., nitration) occurs at the cyclobutane ring’s benzylic positions when activated by electron-donating groups .
Photochemical Reactivity
The cyclobutane ring engages in [2+2] photocycloadditions, a reaction critical to its synthesis and degradation:
Intramolecular [2+2] Cycloaddition :
UV irradiation (λ = 254 nm) of 2-cyclobutylpiperidine derivatives with pendant alkenes forms bicyclo[3.2.0]heptane systems. Diastereoselectivity exceeds 7:1 in polar solvents (e.g., acetonitrile) .
Retro-[2+2] Reactions :
Thermal or acid-catalyzed cleavage regenerates alkenes, enabling applications in dynamic covalent chemistry .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 2-Cyclobutylpiperidine Oxalate : Features a cyclobutyl group (4-membered ring) attached to the piperidine nitrogen. The strained cyclobutyl ring may increase reactivity and reduce conformational flexibility compared to larger cycloalkyl groups.
- 2-Cyclohexylpiperidine Oxalate (CAS 1177322-67-6) : Contains a cyclohexyl group (6-membered ring), which is less strained and more conformationally flexible. This compound is well-documented in safety data sheets (SDS) as a laboratory chemical for research .
Physical and Chemical Properties
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